



# Application Notes and Protocols for ZD-0892 (Osimertinib/AZD-9291)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and formulation of **ZD-0892**, also known as Osimertinib or AZD-9291 (CAS 1421373-65-0), for preclinical research. The protocols outlined below are intended to serve as a starting point for laboratory use.

## Solubility

**ZD-0892** is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] Its solubility is a critical factor for the design of both in vitro and in vivo experiments. The solubility of **ZD-0892** in various common solvents is summarized in the table below. It is sparingly soluble in aqueous solutions at physiological pH and exhibits pH-dependent solubility.[3]

Table 1: Solubility of **ZD-0892** (Osimertinib) in Common Solvents



| Solvent                               | Solubility                                  | Temperature (°C)  | Notes                                                                          |
|---------------------------------------|---------------------------------------------|-------------------|--------------------------------------------------------------------------------|
| Dimethyl Sulfoxide<br>(DMSO)          | ≥ 50 mM, up to 100 mg/mL (200.15 mM) [4][5] | 25 (with warming) | Warming to 50°C may<br>be required to achieve<br>higher concentrations.<br>[4] |
| Ethanol                               | up to 20 mM, 33<br>mg/mL (66.05 mM)[4]      | 25 (with warming) | Warming to 50°C may be required.[4]                                            |
| Water                                 | Insoluble[4][5]                             | 25                |                                                                                |
| Water (pH 1.2, 0.1 N<br>HCl)          | 65.4 ± 0.32 mg/mL                           | Not Specified     | Solubility is significantly higher at acidic pH.[6]                            |
| Water (pH 1.3 with 0.2% NaCl)         | 36.2 ± 0.24 mg/mL                           | Not Specified     | [6]                                                                            |
| Water (37°C)                          | 3.1 mg/mL                                   | 37                | Slightly soluble.                                                              |
| Polyethylene glycol-<br>400 (PEG-400) | $7.33 \times 10^{-3}$ (mole fraction)       | 45                | Highest mole-fraction solubility among the tested pharmaceutical solvents.[7]  |
| Propylene glycol (PG)                 | Data not readily available                  | -                 |                                                                                |
| Corn oil with 5%<br>DMSO              | 0.8 mg/mL                                   | Not Specified     | For in vivo<br>administration.[4]                                              |

## **Signaling Pathway**

**ZD-0892** is a potent and irreversible inhibitor of EGFR, specifically targeting both sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type EGFR.[1][8] Inhibition of these mutant EGFRs blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the MAPK, ErbB, and PI3K-Akt pathways.





Click to download full resolution via product page

Caption: **ZD-0892** (Osimertinib) inhibits mutant EGFR, blocking downstream MAPK and PI3K-Akt signaling pathways.



## Experimental Protocols In Vitro Formulation Protocol

For in vitro experiments, **ZD-0892** is typically dissolved in an organic solvent, such as DMSO, to create a stock solution. This stock solution is then further diluted in a cell culture medium to the desired final concentration.

#### Materials:

- ZD-0892 (Osimertinib) powder
- Dimethyl Sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- · Cell culture medium

#### Protocol:

- Prepare a High-Concentration Stock Solution:
  - Accurately weigh the desired amount of ZD-0892 powder.
  - Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
  - Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37-50°C
     water bath may aid dissolution.[4]
- Storage of Stock Solution:
  - Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -20°C or -80°C for long-term stability.



- Preparation of Working Solution:
  - On the day of the experiment, thaw an aliquot of the stock solution.
  - Dilute the stock solution with a cell culture medium to the final desired concentration immediately before use.
  - Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

### In Vivo Formulation Protocols

For in vivo studies, **ZD-0892** can be formulated as a suspension or a clear solution, depending on the desired route of administration and experimental design.

Protocol 1: Homogeneous Suspension for Oral Gavage[4]

#### Materials:

- ZD-0892 (Osimertinib) powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% w/v in sterile water)
- Sterile tubes
- Homogenizer or sonicator

#### Protocol:

- Weigh the required amount of ZD-0892 powder.
- Add the powder to the appropriate volume of the CMC-Na solution to achieve the target concentration (e.g., 5 mg/mL).
- Mix thoroughly using a vortex mixer.
- Homogenize or sonicate the mixture until a uniform suspension is obtained.
- Prepare the suspension fresh daily before administration.



#### Protocol 2: Clear Solution for Injection[4]

#### Materials:

- ZD-0892 (Osimertinib) powder
- DMSO
- PEG300
- Tween 80
- Sterile water for injection (ddH<sub>2</sub>O)
- Sterile tubes

#### Protocol:

- Prepare a stock solution of ZD-0892 in DMSO (e.g., 150 mg/mL).
- For a 1 mL final working solution, add 50  $\mu$ L of the 150 mg/mL DMSO stock solution to 400  $\mu$ L of PEG300.
- Mix until the solution is clear.
- Add 50 μL of Tween 80 to the mixture and mix until clear.
- Add 500 μL of sterile water to bring the final volume to 1 mL. The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH<sub>2</sub>O.
- The resulting concentration of ZD-0892 will be 7.5 mg/mL.
- Use the solution immediately after preparation for optimal results.

## **Experimental Workflow Diagram**

The following diagram illustrates a general workflow for the preparation and use of **ZD-0892** formulations in preclinical experiments.





#### ZD-0892 Formulation and Experimental Workflow

Click to download full resolution via product page

Caption: Workflow for preparing **ZD-0892** formulations for in vitro and in vivo experiments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References







- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oaji.net [oaji.net]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of Osimertinib—Cy7 (OSA-Cy7) conjugate as potential theranostic agent targeting activating EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ZD-0892 (Osimertinib/AZD-9291)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071216#zd-0892-solubility-and-formulation-for-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com